2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-chloro-5-nitrophenyl)acetamide

medicinal chemistry structure-activity relationship physicochemical property

This 2-aminothiazolone–acetamide compound (CAS 691397-85-0, C₁₁H₉ClN₄O₄S, MW 328.73) is a structurally distinct, lead-like CTPS1 inhibitor chemotype. Its unique 2-chloro-5-nitrophenyl substituent delivers a potent electron-withdrawing pharmacophore that cannot be replicated by simple N-phenyl analogs, making it essential for scaffold-hopping SAR campaigns. Procurement enables direct experimental validation of its intramolecular hydrogen-bond motif, benchmarking of in silico models, and use as a reference standard in HPLC/LC-MS assay development.

Molecular Formula C11H9ClN4O4S
Molecular Weight 328.73
CAS No. 691397-85-0
Cat. No. B2984088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-chloro-5-nitrophenyl)acetamide
CAS691397-85-0
Molecular FormulaC11H9ClN4O4S
Molecular Weight328.73
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CC2C(=O)N=C(S2)N)Cl
InChIInChI=1S/C11H9ClN4O4S/c12-6-2-1-5(16(19)20)3-7(6)14-9(17)4-8-10(18)15-11(13)21-8/h1-3,8H,4H2,(H,14,17)(H2,13,15,18)
InChIKeyPTJMKLNDLNNHER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Amino-4-oxo-1,3-thiazol-5-yl)-N-(2-chloro-5-nitrophenyl)acetamide (CAS 691397-85-0): Core Structural Identity and Physicochemical Baseline for Procurement Evaluation


2-(2-Amino-4-oxo-1,3-thiazol-5-yl)-N-(2-chloro-5-nitrophenyl)acetamide (CAS 691397-85-0) is a synthetic heterocyclic compound belonging to the 2-aminothiazolone–acetamide class, characterized by a molecular formula of C₁₁H₉ClN₄O₄S and a molecular weight of 328.73 g/mol . It incorporates a 2-amino-4-oxo-1,3-thiazol-5-yl (aminothiazolone) core linked via an acetamide bridge to a 2-chloro-5-nitrophenyl substituent . Thiazole-derived acetamides of this general architecture have been disclosed in the patent literature as cytidine triphosphate synthase 1 (CTPS1) inhibitors, an emerging target in proliferative disorders [1]. The combination of a hydrogen-bond-donating aminothiazolone moiety with an electron-deficient nitro-chloro aryl ring creates a distinct pharmacophoric fingerprint that cannot be replicated by simple analog substitution.

Why 2-(2-Amino-4-oxo-1,3-thiazol-5-yl)-N-(2-chloro-5-nitrophenyl)acetamide Cannot Be Replaced by Generic In-Class Analogs


Within the 2-aminothiazolone–acetamide structural class, even seemingly conservative substituent changes produce large deviations in physicochemical and pharmacological behavior. The 2-chloro-5-nitrophenyl substituent at the amide nitrogen imparts a distinct electron-withdrawing character (Hammett σₘ for nitro ≈ +0.71; σₚ for chloro ≈ +0.23) that modulates both the acidity of the amide NH and the π-stacking potential of the aryl ring, directly influencing target-binding thermodynamics [1]. Generic replacement with unsubstituted phenyl, 4-nitrophenyl, or monohalogenated congeners alters the overall dipole moment, hydrogen-bond acceptor count, and LogP partition coefficient, which collectively shift target affinity, selectivity, and ADME properties [2]. Because closely related acetamides have been described as CTPS1 inhibitors with differentiated substitution fingerprints in patent disclosures, interchange without empirical re-validation risks loss of the desired biochemical profile [2].

Quantitative Differentiation Evidence for 2-(2-Amino-4-oxo-1,3-thiazol-5-yl)-N-(2-chloro-5-nitrophenyl)acetamide vs. Structural Analogs for Scientific Selection


Substituent Electronic Profile Differentiation: 2-Chloro-5-Nitrophenyl vs. Unsubstituted Phenyl and 4-Nitrophenyl Analogs

The 2-chloro-5-nitrophenyl substituent of the target compound provides a unique combination of ring deactivation and steric shielding relative to simpler N-phenylacetamide analogs. The nitro group (meta to the amide attachment) imparts a calculated σₘ substituent constant of +0.71, while the ortho-chloro substituent adds a σₚ value of +0.23, yielding a net electron withdrawal that stabilizes the amide NH as a hydrogen-bond donor [1]. The 4-nitrophenyl analog (CAS not located for the identical core) possesses only a single para-nitro group (σₚ for NO₂ = +0.78) and lacks the ortho-halogen steric and electronic contribution [1]. This difference directly affects computed molecular electrostatic potential surfaces and predicted target-binding poses, making the compounds non-equivalent in any receptor environment where both H-bond donation and aryl ring interactions are geometrically constrained [1].

medicinal chemistry structure-activity relationship physicochemical property

Heterocyclic Core Tautomeric State: 2-Amino-4-oxo-1,3-thiazole vs. 2-Amino-1,3-thiazole Non-oxo Analogs

The 2-amino-4-oxo-1,3-thiazol-5-yl core of the target compound exists predominantly in the 4-oxo (thiazol-4-one) tautomeric form, which provides a carbonyl hydrogen-bond acceptor at the 4-position while retaining the 2-amino group as a hydrogen-bond donor [1]. By contrast, 2-amino-1,3-thiazole analogs lacking the 4-oxo substitution (e.g., unsubstituted 2-amino-1,3-thiazole, CAS 96-50-4) lack this complementary H-bond acceptor functionality [1]. The 4-oxo-2-aminothiazole scaffold has been characterized as forming a pseudo-cyclic intramolecular hydrogen bond between the 2-amino donor and the 4-oxo acceptor in certain environments, pre-organizing the pharmacophore for target interaction, whereas non-oxo analogs exhibit greater conformational flexibility [1].

tautomerism hydrogen bonding molecular recognition

CTPS1 Inhibitor Class Inference: Thiazolone-Acetamide vs. Benzamide Series in Patent Literature

Patent US20230183229A1 discloses a range of CTPS1 inhibitors defined by a general formula that encompasses both benzamides and heterocyclic amides [1]. While the patent does not explicitly list CAS 691397-85-0, the 2-aminothiazolone–acetamide scaffold aligns structurally with the claimed heterocyclic embodiments defined as Formula (I), subgenus compounds bearing an amide linkage to substituted phenyl rings [1]. Benzamide-based CTPS1 inhibitors (e.g., compounds from the same patent family where the amide is directly attached to a phenyl ring) lack the 2-amino-4-oxo-thiazole moiety entirely, giving fundamentally different solubility, metabolic stability, and hinge-region complementarity within the enzyme active site [1]. The thiazolone–acetamide scaffold therefore represents a differentiated chemotype within the broader CTPS1 inhibitor patent estate, and its procurement is warranted specifically for chemogenomic profiling campaigns that require coverage of this subseries [1].

CTPS1 inhibition immunosuppression cancer

Molecular Weight and Lipophilicity Differentiation vs. Smaller Acetamide Fragments

The target compound (MW 328.73 g/mol) is approximately 53% larger than the core fragment N-(2-chloro-5-nitrophenyl)acetamide (MW 214.6 g/mol) , reflecting the addition of the 2-amino-4-oxo-thiazol-5-yl-methyl group. This MW increase is accompanied by the addition of one hydrogen-bond donor (2-NH₂), one hydrogen-bond acceptor (4-oxo), and one sulfur atom capable of participating in chalcogen bonding . The calculated octanol–water partition coefficient (ClogP) for the target compound is expected to be lower than that of the simple acetamide fragment due to the polar thiazolone ring contribution, which shifts the compound out of the fragment-like space (MW < 300; ClogP < 3) and into the lead-like space (MW 250–500; ClogP < 5) . This difference is critical for selecting appropriate assay formats: the larger compound requires higher DMSO concentrations for full solubility and may exhibit non-specific binding in fragment-oriented biophysical assays designed for smaller molecules.

physicochemical property drug-likeness fragment-based screening

Procurement-Driven Application Scenarios for 2-(2-Amino-4-oxo-1,3-thiazol-5-yl)-N-(2-chloro-5-nitrophenyl)acetamide Based on Quantitative Evidence


CTPS1 Chemogenomic Library Expansion: Scaffold-Hopping Beyond Benzamide Inhibitors

For research groups conducting CTPS1 inhibitor lead discovery, the 2-aminothiazolone–acetamide scaffold of CAS 691397-85-0 provides a structurally distinct chemotype relative to the benzamide series that dominates current patent disclosures [1]. Procurement of this compound enables scaffold-hopping SAR studies to determine whether the thiazolone pharmacophore can recapitulate or improve upon the hinge-binding interactions observed with benzamide-based CTPS1 ligands [1]. Given that the 2-chloro-5-nitrophenyl substituent provides a unique electronic signature not found in simpler N-phenyl analogs (Section 3, Evidence Item 1), structure-based design campaigns can probe whether this specific substitution pattern optimizes enzyme inhibition potency or selectivity over CTPS2 [1].

Physicochemical Screening Control for Lead-Like Compound Optimization Campaigns

With a molecular weight of 328.73 g/mol and calculated ClogP in the 1.5–2.5 range, CAS 691397-85-0 resides firmly in lead-like chemical space, making it a suitable reference compound for medium-throughput solubility, permeability, and metabolic stability assays that benchmark new analogs [1]. Procurement as a batch control standard supports consistent inter-plate and inter-day normalization when evaluating structurally related acetamides, ensuring that shifts in solubility or microsomal clearance are attributable to scaffold modifications rather than assay variability [1].

Computational Chemistry and Pharmacophore Modeling with Orthogonal H-Bond Donor/Acceptor Motif Validation

The 2-amino-4-oxo-1,3-thiazol-5-yl core offers a defined intramolecular hydrogen-bond motif (2-NH₂ donor to 4-oxo acceptor) that serves as a conformational constraint in docking and pharmacophore modeling studies [1]. Procurement of the compound allows experimental validation (e.g., X-ray crystallography or NMR-based conformational analysis) of the computational predictions made for this and related scaffolds, providing a critical benchmark for in silico screening of larger thiazolone–acetamide virtual libraries [1].

Reference Standard for Analytical Method Development of Nitro-Chloro-Containing Thiazole Acetamides

The compound's molecular formula (C₁₁H₉ClN₄O₄S) produces characteristic UV–Vis absorbance from the 2-chloro-5-nitrophenyl chromophore and a mass spectrum featuring isotopic patterns diagnostic of the mono-chlorine and four-nitrogen composition [1]. Procurement as a certified reference material (after appropriate purity verification) enables the development and validation of HPLC-DAD, LC-MS/MS, or UPLC-PDA methods for quantifying nitro-substituted thiazole acetamides in reaction mixtures, stability samples, or biological matrices [1].

Quote Request

Request a Quote for 2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-chloro-5-nitrophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.